

An In-depth Technical Guide to the FOXP3 Inhibitor: Peptide P60

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Compound of Interest

Compound Name: Peptide P60

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Abstract

Peptide P60 is a synthetic 15-mer peptide that has garnered significant interest in the field of immunology and oncology for its ability to inhibit the function of the transcription factor FOXP3, a key regulator of regulatory T cells (Tregs). By modulating Treg activity, **Peptide P60** holds promise for enhancing anti-tumor and anti-viral immune responses. This technical guide provides a comprehensive overview of the structure, mechanism of action, and relevant experimental methodologies associated with **Peptide P60**. While an experimentally determined three-dimensional structure is not publicly available, this guide consolidates the known structural data, including its amino acid sequence and a modeled representation. Detailed experimental protocols for peptide identification through phage display and general methodologies for peptide structure determination are also presented.

Core Structure and Properties of Peptide P60

Peptide P60 is a linear peptide consisting of 15 amino acids. Its sequence and key properties are summarized in the table below.

Property	Value	Reference
Amino Acid Sequence	H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH	[1][2][3]
One-Letter Code	RDFQSFRKMWPFFAM	[4]
Molecular Formula	C ₉₅ H ₁₃₂ N ₂₄ O ₂₀ S ₂	[1][5]
Molecular Weight	1994.34 g/mol	[3][5]
Origin	Identified from a phage-displayed random peptide library	[4][6][7]

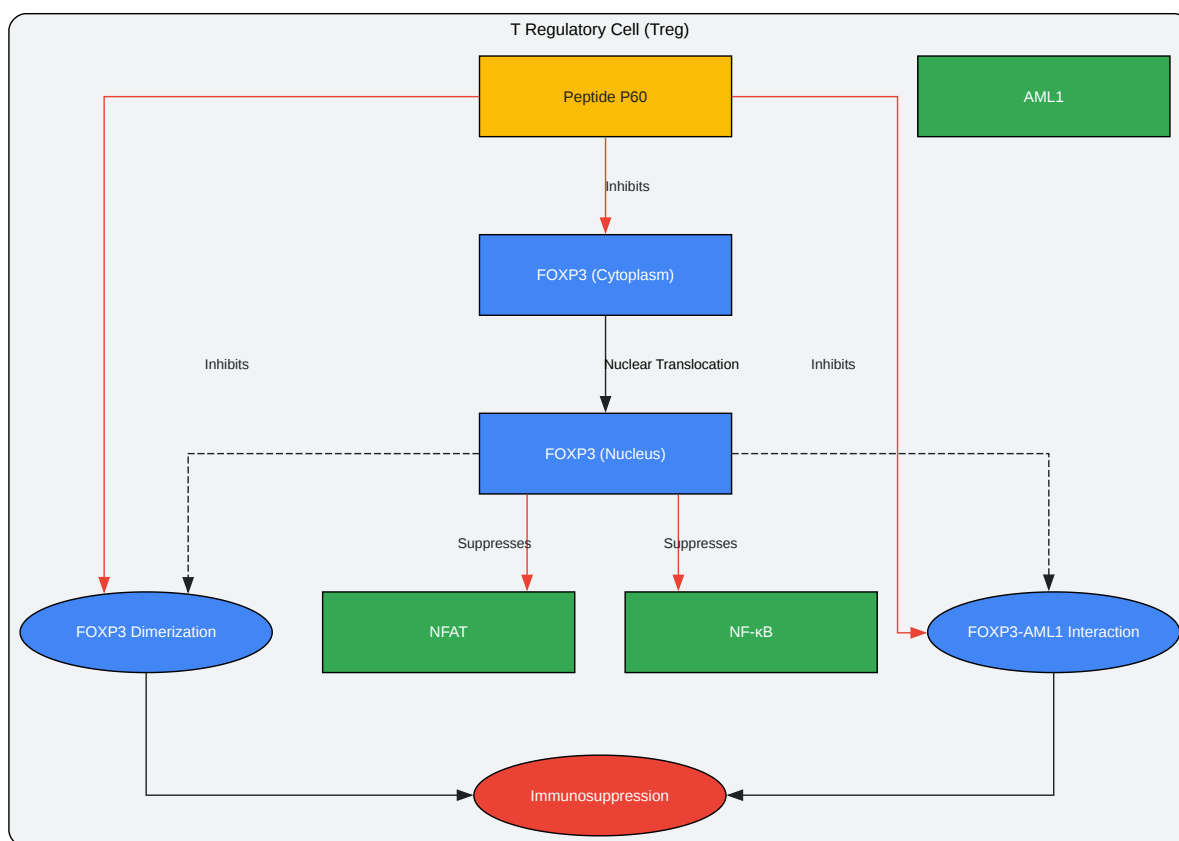
Mechanism of Action: Inhibition of FOXP3

Peptide P60 exerts its biological effects by targeting FOXP3, a master transcription factor crucial for the development and immunosuppressive function of regulatory T cells (Tregs).[4]

The inhibitory mechanism of **Peptide P60** involves several key steps:

- Cellular Entry: **Peptide P60** is cell-permeable, allowing it to enter target cells and access intracellular components.[1][2]
- Binding to FOXP3: It directly binds to the FOXP3 protein.[4][8]
- Inhibition of Nuclear Translocation: **Peptide P60** prevents the translocation of FOXP3 into the nucleus, a critical step for its function as a transcription factor.[4]
- Disruption of Protein-Protein Interactions: The peptide has been shown to inhibit the homodimerization of FOXP3 and its interaction with other transcription factors, such as AML1 (Acute Myeloid Leukemia 1).[8]
- Suppression of Treg Activity: By inhibiting FOXP3, **Peptide P60** diminishes the ability of Tregs to suppress the activity of effector T cells, thereby enhancing immune responses.[1][4]
This is achieved by overcoming the FOXP3-mediated suppression of key transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NFAT (Nuclear Factor of Activated T-cells).[4][9]

The following diagram illustrates the proposed signaling pathway and the inhibitory action of **Peptide P60**.



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Caption: Mechanism of **Peptide P60** action in T regulatory cells.

Structural Information

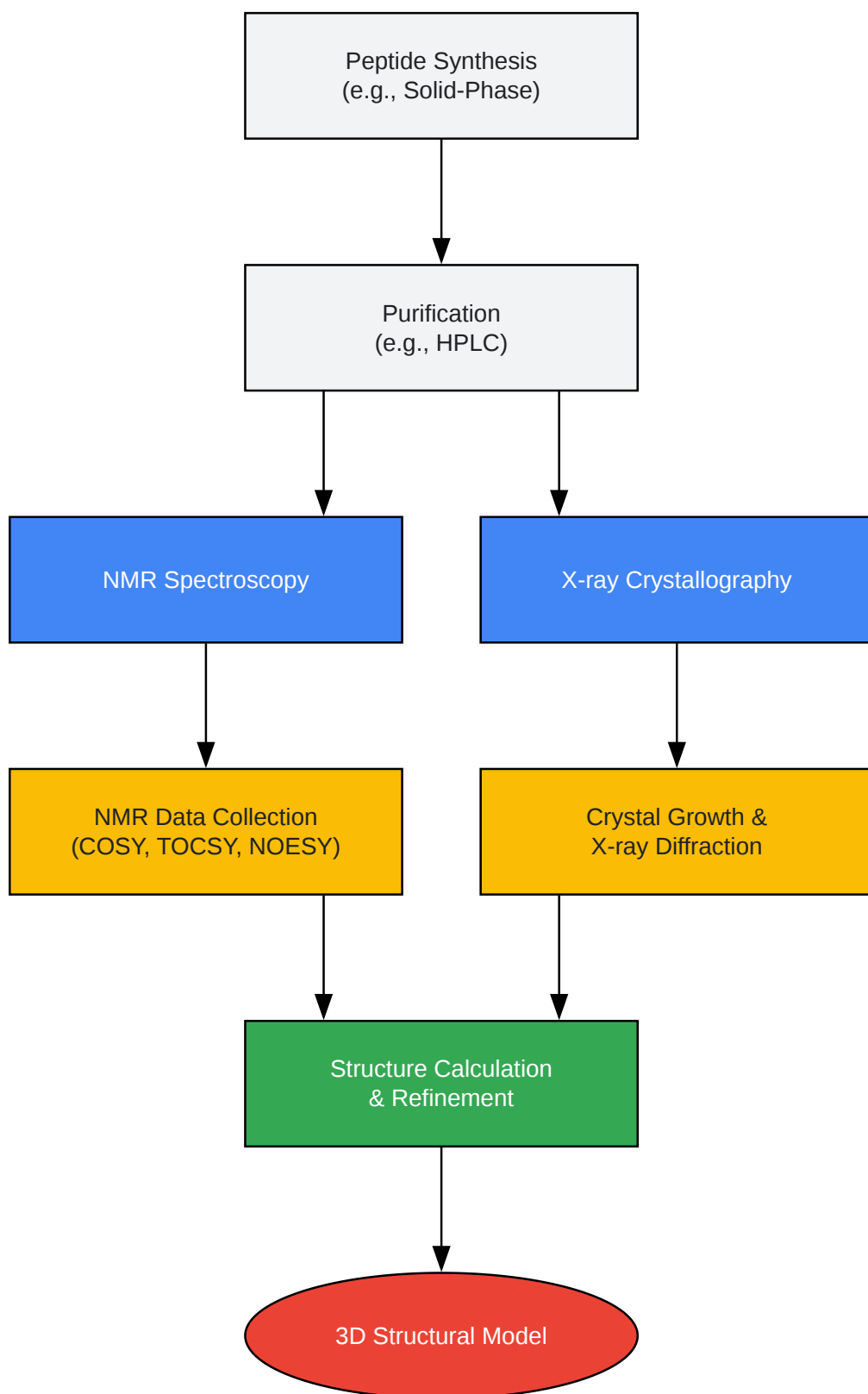
Primary Structure

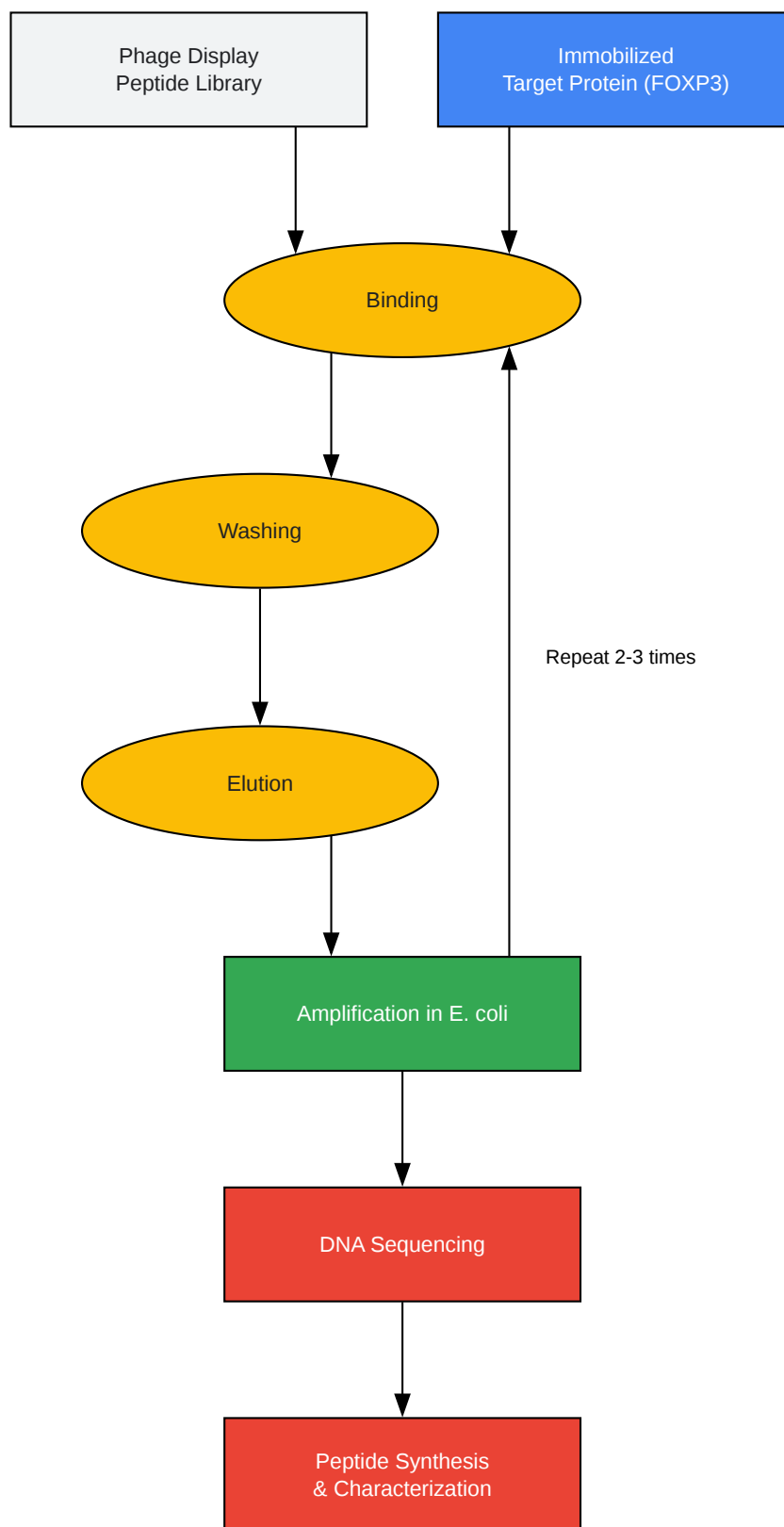
The primary structure, or amino acid sequence, of **Peptide P60** is well-established and is fundamental to its function.

Three-Dimensional Structure

As of the latest available data, an experimentally determined three-dimensional structure of **Peptide P60** obtained through methods such as NMR spectroscopy or X-ray crystallography has not been deposited in public databases. However, a 3D model of **Peptide P60** has been generated to understand the structural basis of its interaction with FOXP3 and to guide the design of modified peptides with improved activity.[8] This modeling has been instrumental in identifying key residues involved in intramolecular interactions.[8]

The following diagram represents a conceptual workflow for peptide structure determination.





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